N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 3-chlorobenzaldehyde with 4-nitrobenzylthioacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The presence of the nitrophenyl group allows for interactions with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to the specific positioning of the chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H14ClN3O3S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H14ClN3O3S/c17-14-3-1-2-13(8-14)9-18-19-16(21)11-24-10-12-4-6-15(7-5-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+ |
InChI Key |
SJOJCNHCSQDRLW-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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